molecular formula C11H11FN2O B8412791 C-[3-(4-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine

C-[3-(4-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine

Cat. No.: B8412791
M. Wt: 206.22 g/mol
InChI Key: VNHXGDNKAOGNDO-UHFFFAOYSA-N
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Description

C-[3-(4-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine is a useful research compound. Its molecular formula is C11H11FN2O and its molecular weight is 206.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanamine

InChI

InChI=1S/C11H11FN2O/c1-7-10(6-13)11(14-15-7)8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3

InChI Key

VNHXGDNKAOGNDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As described for example 167b, 2-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione (5.9 mg, 18 mmol), instead of 2-[3-(3-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione, was converted to the title compound (2.0 g, 54%) which was obtained as a light yellow oil. MS: m/e=190.3 [M+H]+.
Name
2-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione
Quantity
5.9 mg
Type
reactant
Reaction Step One
Name
2-[3-(3-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Synthesis routes and methods II

Procedure details

To a solution of 2-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione (5.9 g, 18 mmol) in THF (248 mL) and ethanol (21 mL) at 0° C. was added hydrazine hydrate (6.7 g, 6.5 mL, 134 mmol) and the resulting mixture stirred at room temperature overnight. The mixture was then filtered and the filtrate diluted with HCl (1 N) and extracted with ethyl acetate. The combined organic extracts were then washed with HCl (1 N) and the aqueous layer made basic with NaOH (6 N). The aqueous layers were extracted with ethyl acetate and the combined organic layers washed with brine and dried over sodium sulfate. Concentration afforded the title compound (2.0 g, 54%) as a light yellow oil. MS: m/e=190.3 [M+H]+.
Name
2-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
248 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Yield
54%

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